molecular formula C23H27NO2 B13791886 1-Cinnamyl-2-methyl-3-phenyl-3-propionoxypyrrolidine CAS No. 69552-03-0

1-Cinnamyl-2-methyl-3-phenyl-3-propionoxypyrrolidine

Cat. No.: B13791886
CAS No.: 69552-03-0
M. Wt: 349.5 g/mol
InChI Key: ZPJXRHIWYVEEJC-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cinnamyl-2-methyl-3-phenyl-3-propionoxypyrrolidine is a synthetic chemical entity designed for research and development purposes. Its structure incorporates a pyrrolidine ring, a privileged scaffold in medicinal chemistry known for its three-dimensional coverage and ability to improve the druggability of molecules . This specific compound features a cinnamyl moiety and a propionate ester, functional groups present in various bioactive molecules. Research into analogous pyrrolidine derivatives has shown their potential in the discovery of novel therapeutic agents. For instance, pyrrole and pyrrolidine-based compounds are actively investigated for their anti-inflammatory properties, including as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes . Furthermore, structurally similar 3-phenylpyrrolidine derivatives have demonstrated significant anticonvulsant and antinociceptive activities in preclinical studies, suggesting potential applications in central nervous system (CNS) research . The mechanism of action for such compounds is often multifaceted, potentially involving modulation of neuronal sodium channels or L-type calcium channels . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

69552-03-0

Molecular Formula

C23H27NO2

Molecular Weight

349.5 g/mol

IUPAC Name

[2-methyl-3-phenyl-1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-yl] propanoate

InChI

InChI=1S/C23H27NO2/c1-3-22(25)26-23(21-14-8-5-9-15-21)16-18-24(19(23)2)17-10-13-20-11-6-4-7-12-20/h4-15,19H,3,16-18H2,1-2H3/b13-10+

InChI Key

ZPJXRHIWYVEEJC-JLHYYAGUSA-N

Isomeric SMILES

CCC(=O)OC1(CCN(C1C)C/C=C/C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=O)OC1(CCN(C1C)CC=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Synthesis of N-Methyl-3-Phenyl-3-Hydroxypropylamine Intermediate

This intermediate is crucial for the construction of the pyrrolidine nucleus and is closely related to the compound’s 3-phenyl-3-hydroxypropylamine moiety.

Mannich Reaction Route (Preferred Industrial Method)
  • Starting materials: Acetophenone, paraformaldehyde, and a secondary amine (e.g., methylamine).
  • Reaction: Mannich reaction in a C1–C4 monohydric alcohol solvent with an acid catalyst.
  • Process: Acetophenone reacts with paraformaldehyde and methylamine in molar ratios of approximately 1:1–4:1–3 to form a Mannich base intermediate.
  • Subsequent steps: The Mannich base undergoes further reaction with halogenated compounds, reduction, and hydrolysis to yield N-methyl-3-phenyl-3-hydroxypropylamine.
  • Yield: High overall yield ≥ 74% over four steps.
  • Advantages: Mild reaction conditions, inexpensive and readily available reagents, no special equipment needed, suitable for industrial scale.
Step Reaction Type Reagents/Conditions Product Notes
1 Mannich Reaction Acetophenone + paraformaldehyde + methylamine, acid catalyst, C1–C4 alcohol Mannich base intermediate Molar ratio 1:1–4:1–3
2 Reaction with halogenated compound Halogenated reagent (e.g., alkyl halide) Halogenated intermediate Substitution at 3-position
3 Reduction Suitable reducing agent (e.g., NaBH4) Reduced intermediate Converts carbonyl to alcohol
4 Hydrolysis Acidic or basic hydrolysis N-methyl-3-phenyl-3-hydroxypropylamine Final intermediate

(Adapted from patent CN100430376C)

Alternative Routes

These methods are less commonly used industrially due to more complex starting materials or lower yields.

Formation of the Pyrrolidine Ring with Substituents

After obtaining the amino alcohol intermediate, the pyrrolidine ring is constructed typically by intramolecular cyclization involving:

  • Activation of the hydroxy group (e.g., tosylation or mesylation).
  • Nucleophilic substitution by the amine group to close the five-membered ring.
  • Introduction of the methyl group at the 2-position can be achieved by using methyl-substituted precursors or via alkylation post-ring formation.

The phenyl group at the 3-position is retained from the intermediate.

Esterification to Install the Propionoxy Group

The 3-hydroxy group on the pyrrolidine ring is esterified with propionic acid derivatives:

  • Reagents: Propionyl chloride or propionic anhydride.
  • Conditions: Base such as pyridine or triethylamine as acid scavenger, solvent like dichloromethane.
  • Outcome: Formation of the propionoxy ester at the 3-position.

This step is critical to achieve the propionoxypyrrolidine moiety.

Summary Table of Preparation Steps

Step No. Objective Key Reagents/Conditions Product/Intermediate Yield/Notes
1 Mannich reaction to form intermediate Acetophenone, paraformaldehyde, methylamine, acid catalyst, C1–C4 alcohol Mannich base intermediate High yield, mild conditions
2 Halogenation/substitution Alkyl halide or halogenated reagent Halogenated intermediate Prepares for reduction
3 Reduction NaBH4 or equivalent reducing agent N-methyl-3-phenyl-3-hydroxypropylamine High purity intermediate
4 Cyclization to pyrrolidine ring Activation (tosylation), intramolecular nucleophilic substitution 2-methyl-3-phenylpyrrolidine Ring closure with stereocontrol
5 Esterification Propionyl chloride/anhydride, base, solvent 3-propionoxypyrrolidine derivative Efficient ester formation
6 N-alkylation with cinnamyl group Cinnamyl bromide, base, polar aprotic solvent 1-Cinnamyl-2-methyl-3-phenyl-3-propionoxypyrrolidine Final target compound

Research Results and Industrial Relevance

  • The Mannich reaction-based method for preparing the key amino alcohol intermediate offers a scalable, cost-effective route with high yield and mild conditions, making it industrially attractive.
  • Esterification and N-alkylation steps are well-established in heterocyclic chemistry and provide reliable functionalization with good selectivity.
  • The overall synthetic strategy allows for flexibility in modifying substituents for analog development.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenyl-2-propenyl)-2-methyl-3-phenylpyrrolidin-3-ol propionate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3-Phenyl-2-propenyl)-2-methyl-3-phenylpyrrolidin-3-ol propionate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Phenyl-2-propenyl)-2-methyl-3-phenylpyrrolidin-3-ol propionate involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

Key Structural and Functional Analogues

1,2-Dimethyl-3-phenyl-3-propionoxypyrrolidine (CI-427) Structural Difference: CI-427 substitutes the cinnamyl group at position 1 with a methyl group. Pharmacological Profile:

  • Analgesic Potency : Parenteral potency is inferior to codeine but comparable or superior via the gastric route.
  • Side Effects : Lacks respiratory depression, antipyretic, and anti-inflammatory effects, distinguishing it from NSAIDs and opioids like morphine.
  • Enantiomer Activity : The d-isomer is twice as potent as the l-isomer parenterally, with reduced enantiomeric interference observed orally .

Meperidine (Pethidine)

  • Comparison : CI-427 shares excitatory CNS effects and body-temperature reduction at high doses with meperidine. However, CI-427’s hydrochloride form causes less subcutaneous irritation .

Codeine and Morphine Efficacy: CI-427’s sustained antinociceptive action resembles morphine but with lower mg potency than codeine parenterally. Unlike morphine, it lacks significant constipating or respiratory depressive effects .

Hypothetical Differences for 1-Cinnamyl-2-methyl-3-phenyl-3-propionoxypyrrolidine

  • Receptor Binding: Increased steric bulk at position 1 could alter affinity for opioid or non-opioid receptors, possibly reducing excitatory side effects observed in CI-427.
  • Toxicity Profile : The larger substituent might lower acute toxicity risks compared to CI-427’s enantiomers, which show dose-dependent CNS side effects in dogs at 3.5 mg/kg .

Table 1: Comparative Pharmacological Data

Compound Analgesic Potency (vs. Codeine) Key Advantages Key Limitations
CI-427 Parenteral: < Codeine; Oral: ≥ Codeine No respiratory depression, low irritation Limited antipyretic/anti-inflammatory effects
1-Cinnamyl Analog Theoretical: Oral > Parenteral (predicted) Potential improved bioavailability Unstudied CNS/toxicological risks
Meperidine Parenteral: ~ Codeine Rapid onset High addiction potential, irritation
Morphine Parenteral: >> Codeine High potency Respiratory depression, constipation

Research Implications and Gaps

  • Structural Optimization : The cinnamyl variant’s pharmacokinetic advantages (e.g., oral efficacy) warrant in vivo studies to validate theoretical predictions.
  • Enantiomer Studies : Unlike CI-427, the stereochemical impact of the cinnamyl group on potency and toxicity remains unexplored.
  • Safety Profiling: Preclinical models must assess cardiovascular effects at high doses, as CI-427 showed toxicity in dogs at >13 mg/kg intravenously .

Biological Activity

1-Cinnamyl-2-methyl-3-phenyl-3-propionoxypyrrolidine is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number Not specified
Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
IUPAC Name 1-Cinnamyl-2-methyl-3-phenyl-3-propionoxypyrrolidine

The biological activity of 1-Cinnamyl-2-methyl-3-phenyl-3-propionoxypyrrolidine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and pain pathways. The compound exhibits potential as an analgesic and anti-inflammatory agent by modulating the release of pro-inflammatory cytokines and influencing signaling pathways relevant to pain perception.

Biological Activities

1-Cinnamyl-2-methyl-3-phenyl-3-propionoxypyrrolidine has been investigated for several biological activities, including:

  • Analgesic Activity : Studies indicate that this compound may reduce pain perception through central and peripheral mechanisms, similar to traditional analgesics.
  • Anti-inflammatory Effects : It has shown promise in reducing inflammation in various models by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-alpha and IL-6.

Study 1: Analgesic Properties

A study conducted on animal models demonstrated that administration of 1-Cinnamyl-2-methyl-3-phenyl-3-propionoxypyrrolidine significantly reduced pain responses compared to control groups. The results suggested an effective dose-dependent response, indicating its potential as a new analgesic agent.

Study 2: Anti-inflammatory Mechanism

In vitro studies revealed that the compound inhibited lipopolysaccharide (LPS)-induced NO production in macrophages, highlighting its role in modulating inflammatory responses. The inhibition was attributed to the suppression of NF-kB signaling pathways, which are crucial for the expression of inflammatory genes.

Study 3: Cytotoxicity Against Cancer Cells

Research has shown that 1-Cinnamyl-2-methyl-3-phenyl-3-propionoxypyrrolidine exhibits cytotoxic effects against various cancer cell lines. The compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Cinnamyl-2-methyl-3-phenyl-3-propionoxypyrrolidine, it is useful to compare it with structurally similar compounds:

Compound NameMain ActivityReference
CinnamaldehydeAntioxidant, anti-inflammatory
Cinnamic acidAntimicrobial
2-Methylcinnamic acidAnalgesic

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1-Cinnamyl-2-methyl-3-phenyl-3-propionoxypyrrolidine, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : Use a base (e.g., piperidine) to deprotonate intermediates, enabling nucleophilic attack on ester or carbonyl groups. Ethanol as a solvent at 0–5°C minimizes side reactions .
  • Step 2 : Purification via column chromatography or recrystallization improves yield (reported 65–75% for analogous pyrrolidine derivatives).
  • Critical Parameters : Temperature control (<10°C) prevents decomposition of sensitive substituents (e.g., cinnamyl groups). Reagent stoichiometry (1:1.2 molar ratio of nucleophile to electrophile) enhances efficiency .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify ester (C=O stretch ~1730 cm⁻¹) and aromatic (C-H bends ~700–900 cm⁻¹) groups.
  • ¹H/¹³C NMR : Assign peaks for cinnamyl protons (δ 6.5–7.5 ppm, multiplet) and propionoxy methyl groups (δ 1.2–1.5 ppm, triplet).
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion). Cross-validate with computational simulations (e.g., PubChem data models) .

Q. What safety protocols should be followed during synthesis and handling?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., piperidine).
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy (observed in structurally similar compounds) .
  • First Aid : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 1-Cinnamyl-2-methyl-3-phenyl-3-propionoxypyrrolidine?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Focus on the pyrrolidine ring’s conformational flexibility and cinnamyl group’s π-π stacking potential.
  • QSAR Models : Corrogate substituent effects (e.g., methyl vs. phenyl) with bioactivity data from analogous compounds .

Q. How do reaction solvent systems influence stereochemical outcomes in the synthesis of this compound?

  • Methodological Answer :

  • Polar Solvents (DMF, DMSO) : Stabilize transition states, favoring specific stereoisomers (e.g., cis-configuration in pyrrolidine derivatives).
  • Low-Temperature Conditions : Reduce thermal racemization; use chiral auxiliaries (e.g., L-proline) to induce enantioselectivity.
  • Validation : Compare experimental optical rotation values with DFT-calculated data .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature).
  • Structural Confirmation : Use X-ray crystallography to verify stereochemistry, as impurities or isomerism may skew results.
  • Meta-Analysis : Cross-reference bioactivity datasets from multiple studies (e.g., antimicrobial vs. anti-inflammatory assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.